molecular formula C39H74N2O12 B13397908 Azithromycin Impurity O

Azithromycin Impurity O

Cat. No.: B13397908
M. Wt: 763.0 g/mol
InChI Key: PMJMEZRLHVDXSC-UHFFFAOYSA-N
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Description

Azithromycin Impurity O is a byproduct found in azithromycin formulations. Azithromycin is a macrolide antibiotic used to treat various bacterial infections. Impurities like this compound can arise during the synthesis, storage, or degradation of the drug. Understanding these impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azithromycin Impurity O can be synthesized through various chemical reactions involving azithromycin. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and identify impurities . The synthetic route typically involves the modification of azithromycin’s molecular structure under controlled conditions, such as temperature, pH, and solvent composition .

Industrial Production Methods

In industrial settings, the production of azithromycin and its impurities involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as crystallization, filtration, and chromatography are employed to separate and purify the desired compounds .

Chemical Reactions Analysis

Types of Reactions

Azithromycin Impurity O undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., methanol, acetonitrile). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield alcohols or amines .

Mechanism of Action

its presence can affect the overall stability and efficacy of azithromycin by interacting with the drug’s molecular targets and pathways . Further research is needed to elucidate the specific molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Azithromycin Impurity O can be compared with other impurities found in azithromycin formulations, such as:

Uniqueness

This compound is unique in its specific molecular structure and the conditions under which it forms. Its identification and characterization are essential for understanding the overall impurity profile of azithromycin and ensuring the quality of the final pharmaceutical product .

Properties

Molecular Formula

C39H74N2O12

Molecular Weight

763.0 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3

InChI Key

PMJMEZRLHVDXSC-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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